2,3-Bis(4-methylphenyl)quinoxaline
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Overview
Description
2,3-Bis(4-methylphenyl)quinoxaline is a nitrogen-containing heterocyclic compound. It is characterized by a quinoxaline core substituted with two 4-methylphenyl groups at the 2 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(4-methylphenyl)quinoxaline typically involves the condensation of 4,4-dimethylbenzil with 2,3-diaminonaphthalene. This reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid . The reaction mixture is then cooled, and the product is recrystallized to obtain pure this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of catalysts such as titanium silicate-1 can enhance the efficiency of the reaction . Additionally, microwave irradiation can be employed to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions: 2,3-Bis(4-methylphenyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like 2-iodoxybenzoic acid (IBX).
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: 2-iodoxybenzoic acid (IBX) in an appropriate solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles or electrophiles under mild conditions.
Major Products Formed:
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives.
Scientific Research Applications
2,3-Bis(4-methylphenyl)quinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Bis(4-methylphenyl)quinoxaline involves its interaction with specific molecular targets. In the context of its use as a ligand, it coordinates with metal ions to form complexes that exhibit unique photophysical properties . These complexes can undergo intersystem crossing, leading to red-shifted emissions in the near-infrared region . The exact molecular pathways involved in its biological activities are still under investigation .
Comparison with Similar Compounds
2,3-Diphenylquinoxaline: Similar structure but with phenyl groups instead of 4-methylphenyl groups.
2,3-Bis(4-methoxyphenyl)quinoxaline: Contains methoxy groups instead of methyl groups.
2,3-Bis(phenylamino)quinoxaline: Contains phenylamino groups instead of methyl groups.
Uniqueness: 2,3-Bis(4-methylphenyl)quinoxaline is unique due to its specific substitution pattern, which imparts distinct photophysical properties. The presence of 4-methylphenyl groups enhances its solubility and stability, making it a valuable compound for various applications .
Properties
CAS No. |
3719-84-4 |
---|---|
Molecular Formula |
C22H18N2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2,3-bis(4-methylphenyl)quinoxaline |
InChI |
InChI=1S/C22H18N2/c1-15-7-11-17(12-8-15)21-22(18-13-9-16(2)10-14-18)24-20-6-4-3-5-19(20)23-21/h3-14H,1-2H3 |
InChI Key |
CADAMBSHNNZLNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=C(C=C4)C |
Origin of Product |
United States |
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